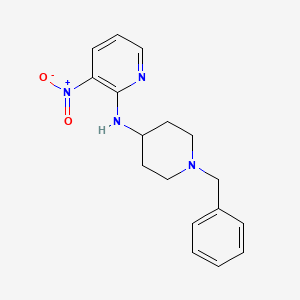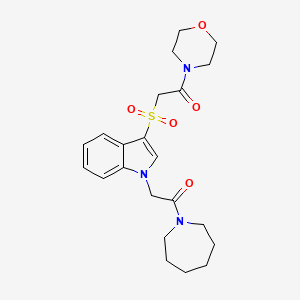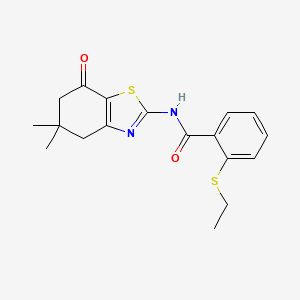
N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine
Vue d'ensemble
Description
“N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine” is a chemical compound. It is part of a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a related compound, was achieved by adding a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol to a solution of acetylhydrazide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide was determined using single-crystal X-ray diffraction . The compound crystallized with four crystallographically unique molecules in the asymmetric unit .Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Methods and Structural Analysis : The synthesis of pyrazole derivatives, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine, has been documented, emphasizing the utility of these compounds in understanding molecular interactions and biological activities. For instance, Titi et al. (2020) reported the synthesis and X-ray crystal study of pyrazole derivatives, providing insights into the structural basis for their antitumor, antifungal, and antibacterial activities Titi et al., 2020.
Reactivity and Applications : Holt and Fiksdahl (2007) explored the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, demonstrating the synthesis of various amines including structures analogous to this compound. This study reveals the potential of these reactions in creating diverse molecular structures for further biological evaluation Holt & Fiksdahl, 2007.
Biological Activities
Antibacterial and Antifungal Activities : The antibacterial and antifungal potentials of compounds within this chemical family have been investigated. For example, the synthesis of quinoxalin-2-amines and their evaluation for antisalmonella activity highlights the potential use of these compounds in addressing bacterial infections Sadashiva et al., 2022.
Antiprotozoal Activity : Research on pyridine thioaryl ethers, including derivatives of nitropyridine, has shown significant antiprotozoic activity, suggesting the potential of these compounds in developing new treatments for protozoal infections Fetisov et al., 2021.
Advanced Materials and Chemical Sensors
Optical and Electrochemical Properties : The development of fluorescent probes based on 2-aminoethylpyridine derivatives for the detection of metal ions in aqueous media exemplifies the application of nitropyridine derivatives in sensing technologies. Singh et al. (2020) have highlighted the use of these probes for detecting Fe3+ and Hg2+ ions, demonstrating the versatility of nitropyridine derivatives in the development of chemical sensors Singh et al., 2020.
Orientations Futures
The future directions for research on “N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the interest in piperidine derivatives in the pharmaceutical industry , these compounds may have potential for the development of new drugs.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)16-7-4-10-18-17(16)19-15-8-11-20(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBJMSJDIJXDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2811874.png)
![ethyl 2-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2811875.png)
![9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2811877.png)
![Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2811880.png)
![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811881.png)

![1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2811885.png)




![13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2811890.png)